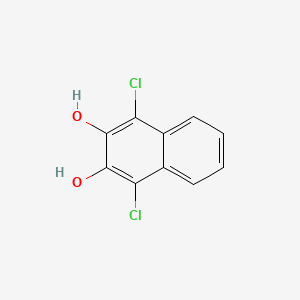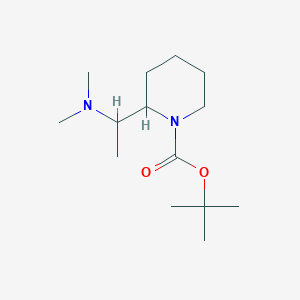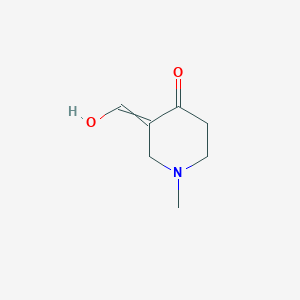
2-Hydroxy-3-(3,4-dichlorophenylthio)propylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-3-(3,4-dichlorophenylthio)propylamine is an organic compound with the molecular formula C9H11Cl2NOS It is known for its unique structure, which includes a hydroxy group, a dichlorophenylthio group, and a propylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-(3,4-dichlorophenylthio)propylamine typically involves the reaction of 3,4-dichlorophenylthiol with an appropriate epoxide, followed by the introduction of an amine group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack on the epoxide ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-(3,4-dichlorophenylthio)propylamine undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The dichlorophenylthio group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Hydroxy-3-(3,4-dichlorophenylthio)propylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-(3,4-dichlorophenylthio)propylamine involves its interaction with specific molecular targets and pathways. The hydroxy group and the amine group can form hydrogen bonds with biological molecules, while the dichlorophenylthio group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-3-(3,4-dichlorophenylthio)propylamine: Unique due to its specific combination of functional groups.
2-Hydroxy-3-(3,4-dichlorophenylthio)propionic acid: Similar structure but with a carboxylic acid group instead of an amine group.
2-Hydroxy-3-(3,4-dichlorophenylthio)ethanol: Similar structure but with an alcohol group instead of an amine group.
Uniqueness
This compound is unique due to its combination of a hydroxy group, a dichlorophenylthio group, and a propylamine group. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications.
Properties
CAS No. |
50510-16-2 |
|---|---|
Molecular Formula |
C9H11Cl2NOS |
Molecular Weight |
252.16 g/mol |
IUPAC Name |
1-amino-3-(3,4-dichlorophenyl)sulfanylpropan-2-ol |
InChI |
InChI=1S/C9H11Cl2NOS/c10-8-2-1-7(3-9(8)11)14-5-6(13)4-12/h1-3,6,13H,4-5,12H2 |
InChI Key |
LOWQSAJOHJTFNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1SCC(CN)O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1H-Pyrido[3,2-D][1,2]thiazine](/img/structure/B13955915.png)
![Ethyl 2-amino-5-[2-naphthylthio]benzoate](/img/structure/B13955925.png)


![2-Benzyl-7-(chloromethyl)-2-azaspiro[4.4]nonane](/img/structure/B13955938.png)


